Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate, with the chemical formula C16H23NO4 and CAS number 95656-84-1, is an organic compound characterized by a benzyl group attached to a butanoate moiety. This compound features a tert-butoxycarbonyl protecting group on the amino functionality, which is commonly used in peptide synthesis to protect amines from unwanted reactions. The molecular weight of Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate is approximately 293.36 g/mol, and it has a moderate degree of lipophilicity, indicated by its log P values ranging from 1.66 to 3.16 across different models .
Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate can be synthesized through various methods:
These methods provide a straightforward approach to synthesizing this compound while maintaining the integrity of the functional groups involved.
Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate finds applications primarily in:
Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(2S,3R)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid | 15260-10-3 | 0.99 | Contains a benzyloxy group |
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid | 16966-09-9 | 0.99 | Different positioning of functional groups |
Methyl ((benzyloxy)carbonyl)-L-threoninate | 57224-63-2 | 0.96 | Methyl ester derivative |
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate | 119768-48-8 | Notable differences due to iodine substitution |
These compounds highlight the uniqueness of Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate, particularly its specific combination of functional groups and potential applications in peptide synthesis and drug development.